molecular formula C21H16N2O3S B12640010 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-

Cat. No.: B12640010
M. Wt: 376.4 g/mol
InChI Key: IDDREQHTRBVHLY-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]- is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a thiazolidinone core, substituted with methoxyphenyl and phenyl-furanyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]- typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core is synthesized through the cyclization of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Final Assembly: The final compound is assembled through condensation reactions, where the intermediate products are combined under controlled conditions to form the desired structure.

Chemical Reactions Analysis

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of imino groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activities.

Scientific Research Applications

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, disrupting metabolic pathways essential for the survival of microorganisms or cancer cells.

    DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription processes.

    Signal Transduction Modulation: It can modulate signal transduction pathways, affecting cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]- can be compared with other thiazolidinone derivatives, such as:

    4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl): This compound lacks the phenyl-furanyl group, making it less complex and potentially less bioactive.

    4-Thiazolidinone, 2-iMino-3-(4-Chlorophenyl)-5-[(5-phenyl-2-furanyl)Methylene]-: The substitution of a methoxy group with a chloro group can significantly alter the compound’s chemical properties and biological activities.

    4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-thienyl)Methylene]-:

Properties

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

2-imino-3-(4-methoxyphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16N2O3S/c1-25-16-9-7-15(8-10-16)23-20(24)19(27-21(23)22)13-17-11-12-18(26-17)14-5-3-2-4-6-14/h2-13,22H,1H3

InChI Key

IDDREQHTRBVHLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=N

Origin of Product

United States

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